molecular formula C25H17ClFN3O2S B2915406 (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide CAS No. 488129-06-2

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide

Cat. No.: B2915406
CAS No.: 488129-06-2
M. Wt: 477.94
InChI Key: FKUNMRPUOYWNRX-BWAHOGKJSA-N
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Description

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide is a sophisticated synthetic compound featuring a rhodanine-based molecular architecture, a scaffold renowned for its diverse biological activities and significance in medicinal chemistry. This molecule is structurally engineered for research into protein-ligand interactions, particularly targeting enzymes and receptors where the thiazolidinedione core is a key pharmacophore. The specific substitution pattern, including the 2-chlorobenzyl, phenyl, and 2-fluorophenylacetamide groups, suggests potential for high-affinity binding and selectivity, making it a valuable chemical probe for investigating novel therapeutic targets National Center for Biotechnology Information . Rhodanine derivatives are extensively investigated for their inhibitory potential against a range of enzymes, such as protein kinases, bacterial sortases, and aldose reductase PMC . The presence of the (Z)-2-cyanoacetamide moiety can enhance hydrogen bonding capabilities and influence the compound's electronic properties, which is critical for modulating biological activity and pharmacokinetic profiles in early-stage drug discovery. This compound is intended for use by researchers in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for developing more potent and selective inhibitors. Its complex structure presents an excellent opportunity for exploring structure-activity relationships (SAR) in the design of small molecule libraries aimed at challenging biological targets in areas like oncology, infectious diseases, and metabolic disorders.

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-19-11-5-4-8-16(19)14-22-24(32)30(17-9-2-1-3-10-17)25(33-22)18(15-28)23(31)29-21-13-7-6-12-20(21)27/h1-13,22H,14H2,(H,29,31)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNMRPUOYWNRX-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazolidinone-Based Analogues

Compound Core Structure Substituents on Thiazolidinone Acetamide Group Reference
Target Compound Thiazolidinone 5-(2-Cl-benzyl), 3-phenyl N-(2-fluorophenyl)
(Z)-4-(5-chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)... Thiazolidinone 5-chloro, 2-(2,4-dichlorophenoxy)ethylidene Morpholine-linked
2-[(3Z)-3-[3-(4-F-benzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide Thiazolidinone 3-(4-F-benzyl), 2-thioxo N-(4-methylphenyl)
(2Z)-N-(2-Cl-benzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Thiosemicarbazone 2-Cl-benzyl, indolinone Hydrazinecarbothioamide

Key Observations :

  • The target compound’s 2-chlorobenzyl and phenyl groups enhance lipophilicity compared to the 4-fluorobenzyl analogue in , which may influence membrane permeability.

Cyanoacetamide Derivatives

Table 2: Comparison of Cyanoacetamide Moieties

Compound Cyanoacetamide Substituents Physicochemical Properties Reference
Target Compound N-(2-fluorophenyl) Predicted logP: ~3.5 (estimated)
2-cyano-N-(3,5-dimethoxybenzyl)acetamide N-(3,5-dimethoxybenzyl) 1H NMR (DMSO-d6): δ 3.30 (–CH2–CN), 3.83 (–OCH3)
Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide) N-ethylamino-carbonyl, methoxyimino Agricultural fungicide; logP: 0.92

Key Observations :

  • Cymoxanil’s methoxyimino group enhances its fungicidal activity through systemic translocation in plants, a feature absent in the target compound .

Substituted Acetamide Moieties

Table 3: Bioactivity of Acetamide-Containing Analogues

Compound (from ) Substituents on Indolinone Reported Bioactivity (Values) Reference
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-nitrobenzyl, 5-fluoro Activity value: 5.928 (IC50, context unclear)
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-ethoxybenzyl Activity value: 5.171

Key Observations :

  • The quinolin-6-yl acetamide group in may enhance DNA intercalation or kinase inhibition compared to the target compound’s 2-fluorophenyl group.

Stereochemical Considerations

The Z-configuration of the target compound’s exocyclic double bond likely restricts molecular flexibility compared to E-isomers, as seen in ’s indolinone derivatives . This stereochemical preference could optimize interactions with hydrophobic binding pockets in biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide?

  • Methodological Answer : The synthesis involves condensation of a thiazolidinone precursor (e.g., 5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene) with cyanoacetamide derivatives. Key steps include:
  • Use of DMF as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution or condensation reactions .
  • Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems) .
  • Precipitation of the product by adding water to the reaction mixture, followed by filtration and recrystallization from ethanol .
    Critical Parameters :
ParameterOptimal Condition
SolventDMF
BaseK₂CO₃
Reaction TemperatureRoom temperature (25°C)
PurificationEthanol recrystallization

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Assign aromatic protons (e.g., 2-chlorobenzyl, 2-fluorophenyl) and confirm cyano (C≡N) and carbonyl (C=O) groups.
  • IR Spectroscopy : Identify stretches for C=O (~1700 cm⁻¹), C≡N (~2200 cm⁻¹), and NH (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry (Z-configuration) and confirm molecular packing, as demonstrated for analogous thiazolidinones .

Q. How can solubility challenges be addressed during purification?

  • Methodological Answer :
  • Use mixed solvent systems (e.g., toluene:water) for phase separation during extraction .
  • For polar intermediates, employ ethanol or acetonitrile for recrystallization .

Advanced Research Questions

Q. How can stereochemical integrity (Z-configuration) be rigorously confirmed?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal analysis (e.g., at 100 K) provides unambiguous confirmation of the Z-configuration, as shown in structurally similar thiazolidinones .
  • NOESY NMR : Detect spatial proximity between the 2-fluorophenyl and thiazolidinone moieties to infer geometry .

Q. What mechanistic insights explain the formation of the thiazolidinone core?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediates via time-resolved NMR or HPLC to identify rate-limiting steps (e.g., cyclization vs. condensation).
  • DFT Calculations : Model transition states to evaluate energy barriers for Z/E isomerization, as applied in related heterocyclic systems .

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodological Answer :
  • Cross-Validation : If NMR suggests a different conformation than X-ray, re-examine sample purity and crystallization conditions.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotation around the exocyclic double bond) .

Q. What strategies are effective for evaluating biological activity in academic settings?

  • Methodological Answer :
  • In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) against cancer cell lines, referencing protocols for analogous thiazolidinones .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data .

Data Contradiction Analysis Example

Scenario : Discrepancy between NMR (suggesting a planar structure) and X-ray (showing non-planar packing).
Resolution :

  • Step 1 : Verify sample purity via HPLC.
  • Step 2 : Perform solid-state NMR to compare solution vs. crystal structures.
  • Step 3 : Explore temperature-dependent NMR to detect dynamic effects .

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